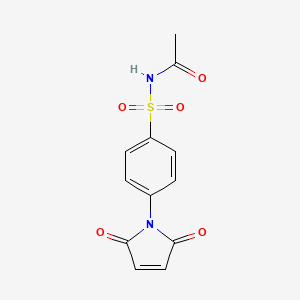

Phenyl hydrogen sulfate

説明

Synthesis Analysis

Phenyl hydrogen sulfate can be synthesized through the reaction of methyl phenyl sulfate with concentrated aqueous sulfuric acid, leading to the formation of phenol sulfonic acids. This process involves the decomposition of the initial sulfonation product to give phenol-4-sulfonic acid, which is further sulfonated to phenol-2,4-disulfonic acid (Wit, P. D., Woldhuis, A., & Cerfontain, H., 2010).

Molecular Structure Analysis

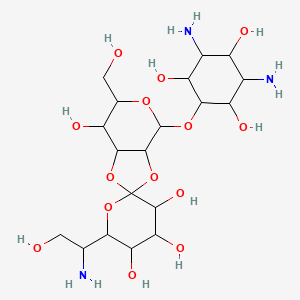

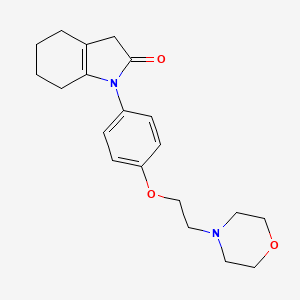

The molecular structure of this compound and its derivatives has been characterized by single-crystal X-ray diffraction, IR spectroscopy, and other spectroscopic methods. These studies have revealed the coordination modes and supramolecular interactions that contribute to the stability and reactivity of these compounds (Hu, X., Guo, J., Liu, C., Zen, H., Wang, Y., & Du, W., 2009).

Chemical Reactions and Properties

This compound participates in various chemical reactions, such as the efficient synthesis of xanthene derivatives under ultrasonic irradiation and the synthesis of benzoxanthene derivatives using Brønsted acidic ionic liquids. These reactions demonstrate the compound's utility as a catalyst and its role in promoting multi-component and condensation reactions (Khaligh, N. G., & Shirini, F., 2015).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular composition and the nature of their interactions, including hydrogen bonding and π-π stacking. These properties are crucial for understanding the behavior of these compounds in various solvents and their applications in chemical syntheses (Shaterian, H., Ranjbar, M., & Azizi, K., 2011).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and catalytic efficiency, are determined by its molecular structure and the presence of functional groups. These properties enable its use in various chemical transformations, including the synthesis of complex organic compounds and the catalysis of reactions under environmentally friendly conditions (Goli-Jolodar, O., Shirini, F., & Seddighi, M., 2016).

科学的研究の応用

Impact on Oxidative Stress in Kidney Disease : Phenyl sulfate, along with other protein-bound uremic solutes like indoxyl sulfate and p-cresyl sulfate, has been found to decrease glutathione levels in renal tubular cells. This reduction in glutathione levels renders the cells more vulnerable to oxidative stress, suggesting a potential role in the progression and pathogenesis of chronic kidney disease and its comorbidities (Edamatsu et al., 2018).

Role in Reaction Mechanisms and Kinetics : Studies on dibutyl phthalate (DBP) initiated by hydroxyl and sulfate radicals revealed that reactions of sulfate radicals with DBP exhibit higher energy barriers due to steric hindrance. This research provides insight into the reactivity of phenyl sulfate in various chemical processes (Li et al., 2020).

Use in Fluorescent Recognition : Rigid tetrakisimidazolium macrocycles with peripheral chains have been used for highly selective fluorescent recognition of sulfate in water. This research demonstrates the potential of phenyl sulfate derivatives in developing advanced fluorescent materials (Zhou et al., 2013).

Application in Mass Spectrometry : Phenyl sulfate derivatives have been tested as negative thermometer ions to characterize the internal energy distribution of ions produced by electrospray ionization in mass spectrometry. This application is significant for optimizing mass spectrometry parameters and understanding the behavior of acidic analytes (Asakawa, 2023).

Catalysis and Chemical Synthesis : Silica-supported sodium hydrogen sulfate has been used as a catalyst in the synthesis of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazole, indicating the utility of phenyl sulfate derivatives in facilitating various chemical reactions (Chaskar et al., 2013).

Environmental Applications : In the context of environmental science, phenyl sulfate derivatives have been investigated for the removal of hydrogen sulfide in waste air treatment and in the treatment of acid mine drainage, showing their potential in environmental remediation and pollution control (Kanjanarong et al., 2017), (Neto et al., 2018).

作用機序

- Its primary targets are not explicitly defined, but it has been implicated in inducing albuminuria (presence of excess protein in urine) and podocyte damage in experimental models of diabetes .

- When injected next to a nerve, phenyl sulfate produces chemical neurolysis, which is nonselective across nerve fiber size and most prominent on its outer aspect .

Target of Action

Mode of Action

Result of Action

特性

IUPAC Name |

phenyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYRPMDGLDAWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1733-88-6 (potassium salt) | |

| Record name | Phenylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50239545 | |

| Record name | Phenylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenol sulphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

937-34-8 | |

| Record name | Phenol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl hydrogen sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL HYDROGEN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4RKM5351 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenol sulphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does phenyl hydrogen sulfate play in the sulfonation of phenols?

A1: this compound acts as a crucial intermediate in the sulfonation of phenols, particularly when using sulfur trioxide (SO3) as the sulfonating agent. [, , ] Initially, the phenol reacts with SO3 to form the corresponding this compound. This intermediate then undergoes further sulfonation, often influenced by the electronic and steric properties of the already present -OSO3H group. [, ] This two-step process can lead to different isomeric distributions of sulfonic acid products compared to direct sulfonation of the phenol. [, ]

Q2: How does the presence of substituents on the phenyl ring affect the sulfonation of phenyl hydrogen sulfates?

A2: The position and nature of substituents on the phenyl ring significantly impact the sulfonation of phenyl hydrogen sulfates. Studies using various substituted phenyl methanesulfonates, as model compounds for phenyl hydrogen sulfates, reveal these trends. For instance, the sulfonation of 2-chlorophenyl and 2-methylphenyl methanesulfonate with SO3 exclusively yields the 4-sulfonic acid product. [] In contrast, 2-methoxyphenyl methanesulfonate, under identical conditions, forms only the 5-sulfonic acid. [] These findings highlight the interplay of electronic and steric factors in directing the sulfonation site.

Q3: Can phenyl hydrogen sulfates act as sulfonating agents themselves?

A3: Yes, research demonstrates the capability of phenyl hydrogen sulfates to act as effective transsulfonating agents. [, ] Studies investigating the sulfonation of 1,3-dimethoxybenzene using 4-substituted phenyl hydrogen sulfates revealed a first-order reaction with respect to the this compound. [] This suggests that phenyl hydrogen sulfates can transfer their sulfonic acid group to other aromatic substrates.

Q4: Beyond sulfonation chemistry, are there other applications for this compound derivatives?

A4: Yes, recent computational studies highlight the potential of this compound (-OSO3H) and similar functional groups (-OPO3H2, -SO3H) for enhancing gas uptake in metal-organic frameworks (MOFs). Theoretical calculations revealed that these functional groups, when incorporated into MOF structures, significantly increase the binding energy with gases like carbon monoxide (CO) [], nitric oxide (NO) [], and nitrogen dioxide (NO2). [] These findings suggest potential applications in gas separation, storage, and sensing technologies.

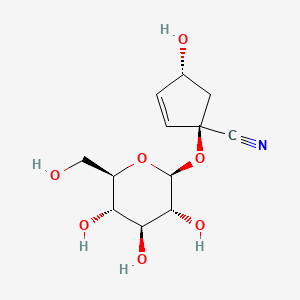

Q5: What are the metabolic pathways of compounds forming this compound conjugates in biological systems?

A5: Studies on drug metabolism provide insights into the formation and excretion of this compound conjugates. For example, in the metabolism of 2,3-benzofuran in rats, a significant metabolic pathway involves the formation of 2-(2-hydroxyethyl)this compound. [] This conjugate, representing a substantial portion of the administered dose, is excreted in urine. [] Similarly, in the metabolism of the anti-inflammatory drug mofezolac, this compound conjugates of its metabolites are prominent, highlighting the role of sulfation as a key metabolic pathway. [, ]

Q6: How is this compound typically characterized and quantified?

A6: this compound and its derivatives are commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] High-performance liquid chromatography (HPLC) coupled with NMR, MS, or tandem MS (HPLC-NMR, HPLC-MS, HPLC-MS-NMR) provides comprehensive structural information and quantification of these compounds in complex mixtures, such as those from metabolic studies. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate](/img/structure/B1218892.png)

![4-[2-Hydroxy-2-phenyl-3-(pyridin-4-yl)propyl]pyridin-1(2h)-olate](/img/structure/B1218894.png)